4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride
Description
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is a chemical compound that belongs to the class of triazolopyridazines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazolo and pyridazine rings in its structure imparts unique chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.ClH/c11-8-1-2-9-13-14-10(16(9)15-8)7-3-5-12-6-4-7;/h1-2,7,12H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCVLABPWQQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2N=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride typically involves the formation of the triazolopyridazine core followed by the introduction of the piperidine moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with chloropyridazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the triazolopyridazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the nitrogen atoms in the triazole and pyridazine rings.
Substitution Reactions: The piperidine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that triazole derivatives can outperform traditional antibiotics in certain contexts, presenting a promising avenue for developing new antimicrobial agents .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Triazole derivatives have been investigated for their efficacy against viruses such as HIV and influenza. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell receptors .
Anticancer Potential
Recent studies have explored the anticancer properties of triazolo-pyridazine derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. Notably, compounds derived from triazoles have shown promise as selective inhibitors of key oncogenic pathways, particularly in hematological malignancies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is crucial for optimizing its pharmacological properties. The presence of the piperidine ring enhances solubility and bioavailability, while the triazole moiety contributes to its biological activity.
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine ring | Increases solubility and enhances interaction with targets |
| Triazole moiety | Provides antimicrobial and antiviral properties |
| Chlorine substitution | Modulates lipophilicity and receptor binding |
Antimicrobial Efficacy Study
In a study published in Frontiers in Microbiology, researchers synthesized various triazole derivatives and tested their efficacy against resistant bacterial strains. The study found that certain modifications to the triazole structure significantly increased antibacterial potency compared to standard treatments .
Anticancer Research
A recent investigation into the anticancer effects of triazolo-pyridazine derivatives demonstrated that specific compounds induced apoptosis in leukemia cells through caspase activation pathways. This highlights the potential of these compounds as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- N-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl benzamide
- 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}pyridine
Uniqueness
4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is unique due to the presence of the piperidine moiety, which can enhance its biological activity and pharmacokinetic properties compared to similar compounds. This structural feature may contribute to its potential as a versatile scaffold in drug discovery and development.
Biological Activity
The compound 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride is a member of the triazolopyridazine family, which has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a piperidine ring linked to a triazolopyridazine moiety. The presence of the chlorine atom at the 6-position of the triazole ring contributes to its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride |
| Molecular Formula | C10H12ClN5 |
| CAS Number | 28593-24-0 |
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors. It has been shown to interact with:
- Mitogen-Activated Protein Kinases (MAPKs) : This interaction leads to the modulation of cell growth and differentiation pathways.
- Carbonic Anhydrase : Inhibition of this enzyme affects bicarbonate transport and pH regulation in cells.
- Cholinesterase : The compound's effect on cholinesterase can influence neurotransmission.
Biochemical Pathways
The inhibition of MAPKs by this compound significantly impacts the MAPK/ERK signaling pathway, which is crucial for cellular proliferation and survival. This modulation can lead to decreased cell growth in certain cancer cell lines.
Antitumor Activity
In a study evaluating the antitumor potential of various triazolopyridazine derivatives, it was found that compounds similar to 4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride exhibited significant cytotoxic effects against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 5 µM to 15 µM depending on the specific cell line tested .
Case Studies
- In vitro Studies : In a laboratory setting, the compound demonstrated notable inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were consistent with those reported for other triazolopyridazine derivatives .
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. Histological analyses revealed changes in tumor architecture consistent with apoptosis induction .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also has a profile that necessitates further investigation into its safety margins. Toxicological studies are essential to determine the therapeutic index and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
